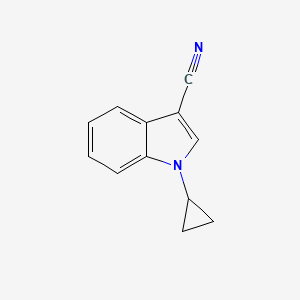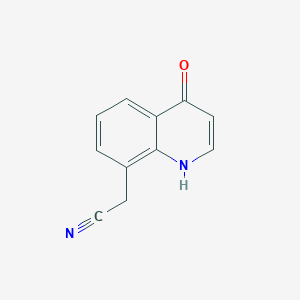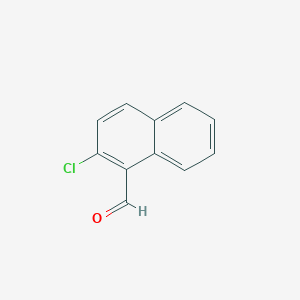
2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clorhidrato de 2-(2,2,2-Trifluoroetil)-1H-imidazol: es un compuesto químico que presenta un grupo trifluoroetil unido a un anillo de imidazol. Este compuesto es de interés debido a sus propiedades químicas únicas, que están influenciadas por la presencia del grupo trifluorometilo. El grupo trifluorometilo imparte una mayor lipofilicidad y estabilidad metabólica, haciendo que el compuesto sea valioso en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del clorhidrato de 2-(2,2,2-Trifluoroetil)-1H-imidazol generalmente implica la reacción del clorhidrato de 2,2,2-trifluoroetilamina con un derivado de imidazol. Un método común incluye el uso de la N-trifluoroetilación catalizada por porfirina de hierro de anilinas con clorhidrato de 2,2,2-trifluoroetilamina en solución acuosa . Esta reacción de inserción N–H en un solo paso se lleva a cabo mediante reacciones en cascada de diazotación/N-trifluoroetilación.
Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía pueden mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones: El clorhidrato de 2-(2,2,2-Trifluoroetil)-1H-imidazol se somete a diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo trifluoroetil puede participar en reacciones de sustitución nucleófila.
Reacciones de Oxidación y Reducción: El anillo de imidazol puede sufrir oxidación y reducción en condiciones apropiadas.
Reacciones de Adición: El compuesto puede participar en reacciones de adición con electrófilos y nucleófilos.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Nucleófilos: Haluros, aminas, alcoholes.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del anillo de imidazol puede producir N-óxidos de imidazol, mientras que la sustitución nucleófila puede dar lugar a varios derivados de imidazol sustituidos.
4. Aplicaciones en Investigación Científica
Química: El clorhidrato de 2-(2,2,2-Trifluoroetil)-1H-imidazol se utiliza como bloque de construcción en la síntesis de compuestos orgánicos fluorados. Sus propiedades únicas lo hacen valioso en el desarrollo de nuevos materiales y catalizadores.
Biología: En la investigación biológica, este compuesto se utiliza para estudiar los efectos de los grupos fluorados en la actividad biológica. Puede incorporarse a péptidos y proteínas para investigar su estructura y función.
Medicina: El compuesto tiene aplicaciones potenciales en la química medicinal, particularmente en el diseño de fármacos con mayor estabilidad metabólica y biodisponibilidad. Se sabe que los compuestos fluorados mejoran las propiedades farmacocinéticas de los fármacos.
Industria: En el sector industrial, el clorhidrato de 2-(2,2,2-Trifluoroetil)-1H-imidazol se utiliza en la producción de agroquímicos, colorantes y productos químicos especiales. Su estabilidad y reactividad lo hacen adecuado para diversos procesos industriales.
Aplicaciones Científicas De Investigación
Chemistry: 2-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride is used as a building block in the synthesis of fluorinated organic compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological activity. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs with improved metabolic stability and bioavailability. Fluorinated compounds are known to enhance the pharmacokinetic properties of drugs.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-(2,2,2-Trifluoroetil)-1H-imidazol implica su interacción con los objetivos moleculares a través del grupo trifluoroetil. La electronegatividad del grupo trifluorometilo mejora la capacidad del compuesto para formar enlaces de hidrógeno e interactuar con enzimas y receptores. Esta interacción puede modular la actividad de las enzimas y alterar las vías biológicas en las que están involucradas.
Comparación Con Compuestos Similares
Compuestos Similares:
2,2,2-Trifluoroetanol: Un compuesto relacionado con un grupo trifluoroetil unido a un alcohol.
2,2,2-Trifluoroetilamina: Otro compuesto similar utilizado en la síntesis de productos farmacéuticos y agroquímicos.
Singularidad: El clorhidrato de 2-(2,2,2-Trifluoroetil)-1H-imidazol es único debido a la presencia tanto del anillo de imidazol como del grupo trifluoroetil. Esta combinación imparte propiedades químicas y físicas distintas, haciéndolo valioso en diversas aplicaciones. El anillo de imidazol proporciona un andamiaje versátil para modificaciones químicas, mientras que el grupo trifluoroetil mejora la lipofilicidad y la estabilidad metabólica.
Propiedades
Fórmula molecular |
C5H6ClF3N2 |
|---|---|
Peso molecular |
186.56 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C5H5F3N2.ClH/c6-5(7,8)3-4-9-1-2-10-4;/h1-2H,3H2,(H,9,10);1H |
Clave InChI |
NRSGNZLAAOPXLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)CC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)

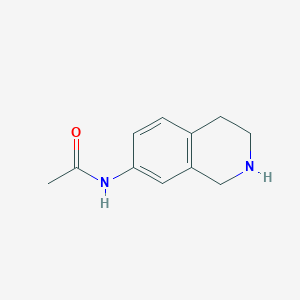
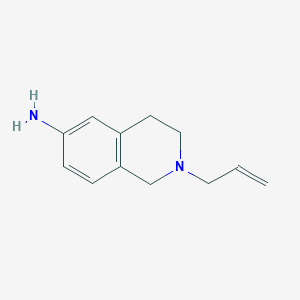
![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)
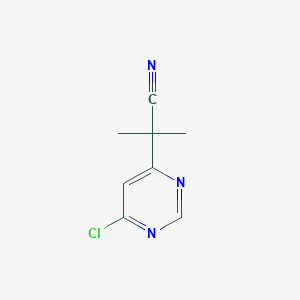

![3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11907616.png)
![2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)
